5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride

Description

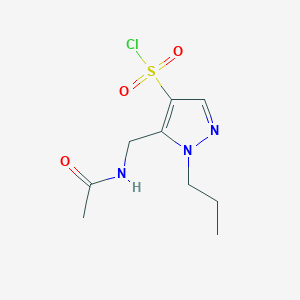

5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative with a unique structural profile. Its core structure includes:

- 1-propyl group: Enhances lipophilicity, influencing solubility and membrane permeability.

- 5-(Acetamidomethyl) substituent: A polar group containing an amide bond (CH₂NHCOCH₃), enabling hydrogen bonding and improving solubility in polar solvents.

- 4-sulfonyl chloride: A highly reactive functional group widely used in synthesizing sulfonamides, sulfonate esters, and other derivatives.

This compound is primarily employed as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the versatility of the sulfonyl chloride group in nucleophilic substitution reactions .

Properties

IUPAC Name |

5-(acetamidomethyl)-1-propylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O3S/c1-3-4-13-8(5-11-7(2)14)9(6-12-13)17(10,15)16/h6H,3-5H2,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEKLBCWMWLZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)S(=O)(=O)Cl)CNC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365961-31-4 | |

| Record name | 5-(acetylamino-methyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

Introduction of the acetamidomethyl group: This step involves the reaction of the pyrazole derivative with acetamidomethyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Oxidation and reduction reactions: The acetamidomethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Coupling reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, the compound may interact with proteins and enzymes through its sulfonyl chloride group, forming covalent bonds with nucleophilic residues such as cysteine or lysine. This can lead to the inhibition or modification of enzyme activity, affecting various molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most structurally analogous compound is 5-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride (CymitQuimica, 2025) . Key differences include:

- 5-position substituent :

- Target compound : Acetamidomethyl (amide group).

- Analog : Isobutoxymethyl (ether group).

- Electronic effects :

- The acetamidomethyl group’s carbonyl is electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride.

- The isobutoxymethyl group’s ether oxygen is electron-donating, reducing sulfonyl chloride reactivity.

- Solubility: The acetamidomethyl group enhances polarity, favoring aqueous or polar organic solvents. The isobutoxymethyl group increases lipophilicity, improving solubility in non-polar media.

Functional Group Comparison

- Sulfonyl Chlorides : Both compounds share this reactive group, but their reactivity diverges due to electronic effects from substituents. The target compound’s electron-withdrawing acetamidomethyl group accelerates nucleophilic substitution compared to the isobutoxymethyl analog .

- Amide vs. Ether Stability :

Table 1: Comparative Properties of Pyrazole Sulfonyl Chlorides

| Property | 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl Chloride | 5-(Isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl Chloride |

|---|---|---|

| 5-Substituent | Acetamidomethyl (CH₂NHCOCH₃) | Isobutoxymethyl (CH₂OCH₂CH(CH₃)₂) |

| Electronic Effect | Electron-withdrawing (amide) | Electron-donating (ether) |

| Reactivity | High (activated sulfonyl chloride) | Moderate |

| Solubility | Polar solvents (e.g., DMSO, methanol) | Non-polar solvents (e.g., THF, chloroform) |

| Stability | Stable to hydrolysis | Potential ether cleavage under acidic conditions |

| Commercial Status | Available | Discontinued |

Broader Context of Pyrazole Derivatives

For example:

- Chlorophenyl groups enhance antimicrobial activity due to halogen electronegativity.

- Methoxy groups improve solubility but reduce reactivity. This underscores the importance of substituent selection in tuning properties, even in non-sulfonyl chloride derivatives.

Biological Activity

5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, which is known for a wide range of biological activities. The structure features a sulfonyl chloride group, which is significant for its reactivity and potential interactions with biological targets.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Pyrazole compounds are known to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The sulfonyl chloride moiety may enhance the binding affinity of the compound to these enzymes, potentially leading to anti-inflammatory effects .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Related Pyrazole Compounds

| Compound Name | Activity Type | Target/Pathway | Reference |

|---|---|---|---|

| Celecoxib | Anti-inflammatory | COX-2 | |

| Rimonabant | Cannabinoid receptor | CB1 receptor | |

| Phenylbutazone | Anti-inflammatory | COX enzymes |

Case Study: Inhibition of COX Enzymes

A study focused on the synthesis of various pyrazole derivatives, including those with sulfonyl groups, revealed that these compounds could effectively inhibit COX-1 and COX-2 enzymes. The presence of the sulfonyl chloride group was suggested to enhance the selectivity and potency against these targets. The study reported IC50 values in the low micromolar range for some derivatives .

The proposed mechanism through which this compound exerts its biological effects likely involves:

- Binding to Enzymatic Sites : The sulfonyl chloride can form covalent bonds with nucleophilic residues in enzyme active sites.

- Alteration of Protein Conformation : Binding may induce conformational changes in target proteins, affecting their activity.

- Modulation of Signaling Pathways : By inhibiting key enzymes, this compound could modulate pathways involved in inflammation and pain perception.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.